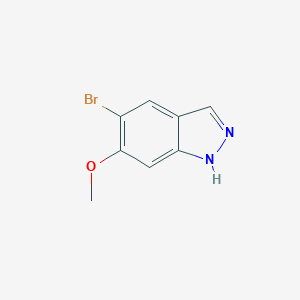

5-Bromo-6-methoxy-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPPKDNNECOBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NNC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570923 | |

| Record name | 5-Bromo-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152626-78-3 | |

| Record name | 5-Bromo-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 152626-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 5-Bromo-6-methoxy-1H-indazole, a key building block in medicinal chemistry. The synthesis is detailed through experimental protocols, supported by quantitative data and visual diagrams to ensure clarity and reproducibility.

Synthetic Pathway Overview

The proposed synthetic route begins with the bromination of 4-methoxy-2-methylaniline, followed by diazotization and cyclization to yield the target compound. This approach is analogous to reported syntheses of other bromo-methoxy indazole isomers.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related bromo-methoxy-1H-indazoles.

Step 1: Synthesis of 2-Bromo-4-methoxy-6-methylaniline

-

Reaction Setup: In a flask appropriate for the scale of the reaction, dissolve 4-methoxy-2-methylaniline in chloroform. Cool the solution to 0°C using an ice bath.

-

Bromination: To the cooled solution, add a solution of bromine in chloroform dropwise, ensuring the temperature is maintained at or below 5°C.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be further purified by recrystallization or column chromatography to yield 2-bromo-4-methoxy-6-methylaniline.

Step 2: Synthesis of this compound

-

Diazotization: Suspend the 2-bromo-4-methoxy-6-methylaniline in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

-

Cyclization: After the addition of sodium nitrite is complete, continue to stir the reaction mixture at a low temperature for a short period to ensure complete formation of the diazonium salt. The cyclization to the indazole may occur spontaneously or may require gentle warming.

-

Isolation and Purification: The product can be isolated by filtration if it precipitates from the reaction mixture. Alternatively, the mixture can be neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis, based on typical yields for analogous reactions.

| Parameter | Step 1: Bromination | Step 2: Diazotization & Cyclization |

| Starting Material | 4-Methoxy-2-methylaniline | 2-Bromo-4-methoxy-6-methylaniline |

| Key Reagents | Bromine, Chloroform | Sodium Nitrite, Hydrochloric Acid |

| Solvent | Chloroform | Water |

| Reaction Temperature | 0°C | 0-5°C |

| Typical Yield | 80-90% | 70-85% |

| Purity Assessment | NMR, Mass Spectrometry, HPLC | NMR, Mass Spectrometry, HPLC |

Experimental Workflow

The general workflow for each synthetic step is outlined below.

Caption: General experimental workflow for the synthesis.

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring system, a singlet for the methoxy group, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₇BrN₂O), along with a characteristic isotopic pattern for a bromine-containing compound.[1]

-

Purity (HPLC): The purity of the final compound should be assessed by HPLC, ideally showing a single major peak.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and scale requirements.

References

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-6-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 5-Bromo-6-methoxy-1H-indazole. This document is intended to be a valuable resource for professionals in the fields of chemical research and drug development, offering detailed data and experimental context.

Core Chemical Properties

This compound is a substituted indazole with the molecular formula C₈H₇BrN₂O.[1] The strategic placement of a bromine atom and a methoxy group on the indazole core makes it a versatile intermediate in the synthesis of complex organic molecules, particularly for the development of pharmacologically active compounds.

Physicochemical Data

While specific experimental data for some physical properties of this compound are not widely published, data from commercial suppliers and analogous compounds provide valuable insights.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrN₂O | [1] |

| Molecular Weight | 227.06 g/mol | |

| CAS Number | 152626-78-3 | |

| Appearance | Solid | [2] |

| Predicted XlogP | 2.2 | [1] |

| Monoisotopic Mass | 225.97418 Da | [1] |

Note: Solubility data is not explicitly available. However, indazole derivatives generally exhibit solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Synthesis and Reactivity

The synthesis of this compound can be approached through multi-step synthetic routes, often starting from commercially available substituted anilines. A plausible synthetic pathway, adapted from procedures for structurally similar indazoles, is outlined below.

Representative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a bromo-methoxy-indazole derivative, which involves key steps such as bromination and cyclization.

Caption: General synthetic workflow for bromo-methoxy-indazoles.

Experimental Protocol: Synthesis of a Related Indazole Derivative

Step 1: Acetylation

-

Dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).

-

Add acetic anhydride (0.109 L) while maintaining the temperature below 40°C and stir for 50 minutes.[3]

Step 2: Diazotization and Cyclization

-

To the solution from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).[3]

-

Heat the mixture to reflux at 68°C for 20 hours.[3]

-

After cooling, remove the volatile components under reduced pressure.[3]

Step 3: Work-up and Hydrolysis

-

Add water to the residue and perform an azeotropic distillation.[3]

-

Add concentrated hydrochloric acid and heat to 50-55°C.[3]

Step 4: Isolation and Purification

-

Cool the mixture and adjust the pH to 11 with 50% sodium hydroxide.[3]

-

Extract the product with ethyl acetate.[3]

-

Dry the organic layer over magnesium sulfate, filter, and concentrate.[3]

-

Purify the crude product by slurrying with heptane and drying under vacuum to yield 5-bromoindazole.[3]

Spectral Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. Although experimental spectra for this specific compound are not widely published, predicted data and spectra of analogous compounds are informative.

NMR Spectroscopy

The following are predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of structurally related compounds.

Table: Predicted ¹H and ¹³C NMR Data

| ¹H NMR | ¹³C NMR | ||

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| H3 | ~8.0 | C3 | ~135 |

| H4 | ~7.4 | C3a | ~122 |

| H7 | ~7.2 | C4 | ~110 |

| OCH₃ | ~3.9 | C5 | ~115 (C-Br) |

| NH | ~11-13 | C6 | ~150 (C-O) |

| C7 | ~95 | ||

| C7a | ~140 | ||

| OCH₃ | ~56 |

Note: These are predicted values and may differ from experimental results. The spectrum would be typically recorded in a solvent like DMSO-d₆ or CDCl₃.

Mass Spectrometry and Infrared Spectroscopy

-

Mass Spectrometry: The expected monoisotopic mass is 225.97418 Da.[1] Mass spectrometry would show a characteristic isotopic pattern for a bromine-containing compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C aromatic stretching (around 1450-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

Biological Activity and Potential Applications

The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting protein kinases.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug discovery.[5]

Role as a Kinase Inhibitor Scaffold

Derivatives of bromo-indazoles are extensively used in the development of kinase inhibitors.[4] The bromine atom at the 5- or 6-position serves as a versatile synthetic handle for introducing various substituents via cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4] This allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific kinase targets.

Potential Signaling Pathway Involvement

Given the prevalence of indazole-based kinase inhibitors, it is plausible that derivatives of this compound could modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. A potential application is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR, which are crucial for tumor growth.[6]

The general mechanism of action for an indazole-based kinase inhibitor involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

References

- 1. PubChemLite - this compound (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 2. chembk.com [chembk.com]

- 3. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Spectroscopic and Mechanistic Insights into 5-Bromo-6-methoxy-1H-indazole: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-6-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public-domain literature, this guide presents a combination of predicted data based on established spectroscopic principles and data from closely related analogues. Detailed experimental protocols for synthesis and characterization are also provided to facilitate further research.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects and comparison with experimentally determined data for similar indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | N1-H |

| ~8.0 | s | 1H | H3 |

| ~7.8 | s | 1H | H4 |

| ~7.2 | s | 1H | H7 |

| ~4.0 | s | 3H | OCH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C6 |

| ~141 | C7a |

| ~135 | C3 |

| ~123 | C3a |

| ~115 | C7 |

| ~110 | C5 |

| ~100 | C4 |

| ~56 | OCH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Broad | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| 1620-1600 | Medium | C=C aromatic ring stretch |

| 1500-1450 | Strong | C=N aromatic ring stretch |

| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |

| 1050-1000 | Strong | Aryl-O stretch (symmetric) |

| 850-750 | Strong | C-H out-of-plane bend |

| 600-500 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 226/228 | [M]⁺ | Molecular ion peak with characteristic ~1:1 isotopic pattern for bromine. |

| 227/229 | [M+H]⁺ | Protonated molecular ion peak. |

Experimental Protocols

The following sections detail proposed methodologies for the synthesis and spectroscopic characterization of this compound based on established procedures for similar compounds.[1][2]

Synthesis of this compound

A plausible synthetic route involves the diazotization of a substituted aniline followed by cyclization.

Step 1: Synthesis of 4-Bromo-5-methoxy-2-methylaniline This intermediate can be prepared from a commercially available methoxytoluidine derivative through bromination.

Step 2: Diazotization and Cyclization

-

Dissolve 4-Bromo-5-methoxy-2-methylaniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at low temperature for a specified time to ensure complete formation of the diazonium salt.

-

Allow the reaction to warm to room temperature and stir until cyclization to the indazole is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by pouring it into a beaker of ice water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Visualizations

The following diagrams illustrate the key logical relationships and workflows described in this guide.

Caption: Proposed synthesis pathway for this compound.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

References

An In-depth Technical Guide to 5-Bromo-6-methoxy-1H-indazole (CAS: 152626-78-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-6-methoxy-1H-indazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and chemical synthesis.

Chemical and Physical Properties

This compound is a substituted indazole, a class of heterocyclic aromatic organic compounds. The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active molecules.[1] The physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 152626-78-3 | |

| Molecular Formula | C₈H₇BrN₂O | [2] |

| Molecular Weight | 227.06 g/mol | |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | 123-127 °C (for the related 5-bromo-1H-indazole) | |

| SMILES | COc1cc2[nH]ncc2cc1Br | N/A |

| InChI | InChI=1S/C8H7BrN2O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,1H3,(H,10,11) | [2] |

| InChIKey | WTPPKDNNECOBGC-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥97% |

Spectroscopic Data (Predicted)

While specific, publicly available experimental spectra for this compound are limited, the following data are predicted based on the analysis of structurally related indazole derivatives and standard spectroscopic principles.[3][4][5][6][7][8][9][10]

¹H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.3 | br s | 1H | N1-H |

| ~8.1 | s | 1H | C3-H |

| ~7.8 | s | 1H | C4-H |

| ~7.3 | s | 1H | C7-H |

| ~3.9 | s | 3H | OCH₃ |

¹³C NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C6 |

| ~135.0 | C7a |

| ~134.0 | C3 |

| ~122.0 | C3a |

| ~116.0 | C4 |

| ~114.0 | C5 |

| ~97.0 | C7 |

| ~56.0 | OCH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3200-3000 | N-H stretch |

| 3000-2850 | C-H stretch (aromatic and methyl) |

| 1620-1580 | C=C stretch (aromatic) |

| 1500-1450 | C=N stretch |

| 1250-1200 | C-O stretch (aryl ether) |

| 1100-1000 | C-Br stretch |

Mass Spectrometry (Predicted)

| m/z | Ion |

| 226.98146 | [M+H]⁺ |

| 248.96340 | [M+Na]⁺ |

| 224.96690 | [M-H]⁻ |

Synthesis

A variety of methods exist for the synthesis of the indazole core.[1] A plausible and commonly employed route for the synthesis of substituted indazoles involves the diazotization of an appropriately substituted aniline followed by an intramolecular cyclization.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is based on established procedures for the synthesis of related indazole compounds.

Step 1: Diazotization of 4-Bromo-3-methoxy-2-methylaniline

-

In a reaction vessel, dissolve 4-Bromo-3-methoxy-2-methylaniline (1.0 eq) in a mixture of glacial acetic acid and propionic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization

-

Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C.

-

Maintain heating for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Biological Activity and Applications in Drug Development

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1]

Kinase Inhibition

Many indazole-containing compounds are potent kinase inhibitors. The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for this class of drugs. The substituents on the indazole ring, such as the bromo and methoxy groups in this compound, provide vectors for further chemical modification to enhance potency and selectivity for specific kinases.

Caption: General kinase inhibition signaling pathway.

Proteolysis Targeting Chimeras (PROTACs)

This compound can serve as a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker. The bromo group on the indazole ring is particularly useful as it allows for the attachment of a linker via cross-coupling reactions, such as the Suzuki or Sonogashira coupling.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 3. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. 5-BROMO-6-FLUORO-1H-INDAZOLE(105391-70-6) 1H NMR [m.chemicalbook.com]

- 7. 5-bromo-1H-indazole(53857-57-1) 1H NMR spectrum [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. 1H-indazole hydrochloride [webbook.nist.gov]

An In-depth Technical Guide to 5-Bromo-6-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for 5-Bromo-6-methoxy-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide also presents data from closely related structural analogs to provide a predictive framework for its characterization.

Molecular Structure and Chemical Properties

This compound is a substituted indazole with the molecular formula C₈H₇BrN₂O. The indazole core is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. In this derivative, a bromine atom is attached at the 5-position and a methoxy group at the 6-position of the indazole ring.

Table 1: Chemical Identifiers and Predicted Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂O | PubChem[1] |

| Molecular Weight | 227.06 g/mol | Commercial Supplier[2][3] |

| Monoisotopic Mass | 225.97418 Da | PubChem[1] |

| CAS Number | 152626-78-3 | Commercial Supplier[2][3] |

| SMILES | COC1=C(C=C2C=NNC2=C1)Br | PubChem[1] |

| InChI | InChI=1S/C8H7BrN2O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,1H3,(H,10,11) | PubChem[1] |

| InChIKey | WTPPKDNNECOBGC-UHFFFAOYSA-N | PubChem[1] |

| Predicted XlogP | 2.2 | PubChem[1] |

Spectroscopic and Spectrometric Data

Table 2: Predicted Spectroscopic and Spectrometric Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-8.0 ppm. A singlet for the methoxy group protons is anticipated around δ 3.8-4.0 ppm. The N-H proton of the indazole ring would likely appear as a broad singlet at a downfield shift. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 100-150 ppm. The methoxy carbon signal is predicted to be around δ 55-60 ppm. |

| IR Spectroscopy | Characteristic peaks are expected for N-H stretching (around 3300 cm⁻¹), C-H aromatic stretching (around 3100-3000 cm⁻¹), C=C aromatic stretching (around 1600-1450 cm⁻¹), and C-O stretching of the methoxy group (around 1250 and 1050 cm⁻¹). |

| Mass Spectrometry | The predicted [M+H]⁺ ion is m/z 226.98146, showing a characteristic isotopic pattern for a bromine-containing compound.[1] |

For comparison, the experimental data for a related compound, Methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate , is presented in Table 3.

Table 3: Experimental Spectroscopic Data for Methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate [4]

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.17 (d, J = 8.7 Hz, 1H), 7.79 (s, 1H), 7.58 (d, J = 8.8 Hz, 2H), 7.47 (d, J = 8.7 Hz, 1H), 7.07 (d, J = 8.8 Hz, 2H), 4.06 (s, 3H), 3.90 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 162.7, 159.6, 141.2, 136.4, 131.7, 127.3, 125.6, 123.5, 123.0, 122.1, 114.8, 113.7, 55.7, 52.3 |

| IR (cm⁻¹) | 3077, 3015, 2953, 2835, 1735, 1708, 1607, 1517, 1481, 1392, 1306, 1257, 1194, 1177, 1126, 1048, 1021, 826, 808, 798, 785 |

| HRMS (EI) | calcd. for C₁₆H₁₃BrN₂O₃ [M]⁺ 360.0110, found 360.0104 |

Experimental Protocols

While a specific synthesis protocol for this compound is not available, a general approach for the synthesis of substituted indazoles often involves the diazotization of a corresponding aniline followed by cyclization. A detailed protocol for a similar molecule, 7-bromo-5-methoxy-1H-indazole , is provided as a reference for a potential synthetic strategy.[5]

Synthesis of 7-bromo-5-methoxy-1H-indazole [5]

Step 1: Preparation of 2-bromo-4-methoxy-6-methyl aniline hydrobromide [5]

-

Dissolve 4-methoxy-2-methyl aniline (9.30 ml, 72.9 mmol) in chloroform (60 ml).

-

Cool the solution to approximately 0°C.

-

Add a solution of bromine (3.76 ml, 72.9 mmol) in chloroform (60 ml) dropwise.

-

Stir the reaction mixture for 3 hours.

-

Concentrate the mixture, dilute with dichloromethane, and concentrate again.

-

Further dilute with ether and dry under high vacuum to yield 2-bromo-4-methoxy-6-methyl aniline hydrobromide.

Step 2: Preparation of 7-bromo-5-methoxy-1H-indazole [5]

-

Suspend 2-bromo-4-methoxy-6-methyl aniline hydrobromide (18.5 g, 62.3 mmol) in hydrochloric acid (8 M, 56 ml, 448 mmol).

-

Cool the suspension to 0°C and add a solution of sodium nitrite (4.51 g, 65.4 mmol) in water (about 14 ml) dropwise.

-

After 10 minutes, neutralize the resulting solution by adding solid sodium acetate to a pH of 4-5.

-

In a separate flask, prepare a solution of 2-methyl-2-propanethiol (7.02 ml, 62.3 mmol) in ethanol (140 ml) at 0°C.

-

Add the neutralized solution from step 3 dropwise to the ethanol solution.

-

Stir the resulting mixture for 30 minutes at 0°C.

-

Pour the mixture into ice and extract with diethyl ether (2x).

-

Wash the organic layer with water and then brine, dry with magnesium sulfate, and concentrate.

-

Dissolve the residue in dimethyl sulfoxide (35 ml).

-

In a separate flask, prepare a solution of potassium tert-butoxide (55.9 g, 498 mmol) in dimethyl sulfoxide (350 ml) in a cold water bath (about 10°C).

-

Transfer the dissolved residue from step 9 to the potassium tert-butoxide solution via cannula.

-

Remove the cooling bath and stir for another 30 minutes.

-

Pour the reaction mixture into an ice/concentrated hydrochloric acid mixture.

-

Extract the mixture with dichloromethane (2x), wash with water (3x) and brine, dry with magnesium sulfate, and concentrate to obtain the product.

Potential Biological Significance and Signaling Pathways

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[6][7] Indazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[6][7][8]

Notably, many indazole-containing molecules have been developed as kinase inhibitors .[9] The indazole ring can act as a bioisostere of the purine core of ATP, enabling competitive binding to the ATP-binding site of various kinases. The bromo-substituent at the 5-position can serve as a handle for further chemical modifications, such as cross-coupling reactions, to enhance potency and selectivity.

While the specific biological targets of this compound have not been reported, its structural features suggest potential activity as a kinase inhibitor. The general synthetic utility of bromo-substituted indazoles in the development of kinase inhibitors is illustrated below.

Caption: Synthetic workflow for developing kinase inhibitors from a bromo-indazole core.

Further research is required to elucidate the specific biological activities and potential signaling pathway modulation by this compound. Experimental screening against a panel of kinases would be a logical first step in determining its therapeutic potential.

References

- 1. PubChemLite - this compound (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 2. Sigma-Aldrich 5-Bromo-6-methyl-1H-indazole | Sigma-Aldrich [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery with a Focus on 5-Bromo-6-methoxy-1H-indazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] This technical guide provides a comprehensive overview of the biological significance of the indazole core, with a specific focus on the potential of substituted derivatives such as 5-Bromo-6-methoxy-1H-indazole. While specific biological activity data for this compound is not extensively available in current literature, this document will extrapolate its potential based on the well-documented activities of structurally related bromo- and methoxy-substituted indazoles. This guide will cover the general synthesis, potential therapeutic targets, and relevant experimental protocols for the evaluation of such compounds, with a particular emphasis on their role as kinase inhibitors.

Introduction to the Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrazole ring.[2] They exist in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[2] The indazole structure is considered a bioisostere of indole, and its unique electronic properties have made it a critical component in the design of numerous therapeutic agents.[2][3] The indazole moiety is present in a variety of approved drugs, including the antiemetic Granisetron, the non-steroidal anti-inflammatory drug Benzydamine, and several targeted anticancer agents like Axitinib and Pazopanib, which are tyrosine kinase inhibitors.[1] The diverse pharmacological activities associated with indazole derivatives include anti-inflammatory, antimicrobial, anticancer, and neurological effects.[1][2]

Biological Potential of Bromo- and Methoxy-Substituted Indazoles

While specific data for this compound is sparse, the individual and combined effects of bromo and methoxy substitutions on the indazole scaffold have been explored in various contexts.

-

Bromine Substitution: The introduction of a bromine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity through halogen bonding, modulate metabolic stability, and serve as a handle for further synthetic modifications, such as cross-coupling reactions to build more complex molecules.[4] Bromo-substituted indazoles have been investigated as kinase inhibitors and for other therapeutic applications.[5][6]

-

Methoxy Substitution: The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic system. Its presence and position on the indazole ring can be crucial for target engagement and selectivity. For instance, methoxy-substituted indazole derivatives have shown potent activity as inhibitors of various kinases, including GSK-3, and as serotonin receptor agonists.[7][8]

The combination of these substituents in this compound suggests its potential as a valuable intermediate or active compound in drug discovery, particularly in the realm of oncology and neurology.

Primary Therapeutic Target Class: Protein Kinase Inhibition

A predominant area of research for indazole derivatives is the inhibition of protein kinases.[7] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] The indazole core can mimic the purine ring of ATP, allowing indazole-based compounds to act as competitive inhibitors at the ATP-binding site of kinases.[4]

Quantitative Data for Structurally Related Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of several indazole derivatives against various protein kinases, illustrating the therapeutic potential of this scaffold.

| Compound/Derivative Class | Target Kinase(s) | IC50 (nM) | Reference |

| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | [9] |

| Indazole-based PLK4 Inhibitor (C05) | PLK4 | < 0.1 | [6] |

| 1H-indazole-3-carboxamide derivative (50) | GSK-3β | 350 | [7] |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole (28a) | FGFR1 | 69.1 | [7] |

Experimental Protocols

General Synthesis of Substituted 1H-Indazoles

A common route for the synthesis of 1H-indazoles involves the cyclization of o-toluidine derivatives. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Scheme 1: General Synthesis of 1H-Indazoles

Caption: General synthetic workflow for 1H-indazole derivatives.

Protocol:

-

Diazotization: The starting substituted o-toluidine is dissolved in an appropriate acidic medium (e.g., hydrochloric acid). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a short period to ensure the complete formation of the diazonium salt intermediate.

-

Cyclization: The diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride, which facilitates the reductive cyclization to form the indazole ring.

-

Work-up and Purification: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography or recrystallization to yield the desired substituted 1H-indazole.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for evaluating the inhibitory activity of a compound against a specific protein kinase.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

-

Purified target kinase

-

Kinase-specific substrate

-

Adenosine triphosphate (ATP)

-

Test compound (e.g., this compound)

-

Kinase assay buffer

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

96-well or 384-well assay plates

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

-

Reaction Setup: In the wells of an assay plate, add the test compound at various concentrations, the kinase, and the substrate.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ATP consumed (which is inversely proportional to kinase inhibition) by adding the luminescence-based detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced.

-

Data Analysis: Measure the luminescence using a plate reader. The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the kinase activity (IC50).

Representative Signaling Pathway: VEGFR-2

Given that many indazole derivatives are potent inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, this pathway serves as a relevant example.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Bromo-6-methoxy-1H-indazole Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its ability to act as a bioisostere for the purine base of ATP allows indazole derivatives to function as potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy. This technical guide focuses on the synthesis, biological activities, and therapeutic potential of 5-bromo-6-methoxy-1H-indazole and its analogs. The strategic placement of the bromo and methoxy substituents on the indazole core provides a versatile platform for synthetic modification and the exploration of structure-activity relationships, leading to the development of novel therapeutic agents.

Core Compound Synthesis: this compound

Proposed Synthetic Pathway

The synthesis of this compound would likely commence with the bromination of 4-methoxy-2-methylaniline, followed by diazotization and cyclization.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of a Regioisomer (7-bromo-5-methoxy-1H-indazole)

The following protocol for a closely related regioisomer provides a template for the synthesis of the target compound.[1]

Step 1: Preparation of 2-bromo-4-methoxy-6-methylaniline hydrobromide

-

Dissolve bromine (3.76 mL, 72.9 mmol) in chloroform (60 mL).

-

Add 4-methoxy-2-methylaniline (9.30 mL, 72.9 mmol) dropwise to the bromine solution at approximately 0°C.[1]

-

After 3 hours, concentrate the reaction mixture.

-

Dilute the residue with dichloromethane and concentrate again.

-

Further dilute with ether and dry under high vacuum to obtain 2-bromo-4-methoxy-6-methylaniline hydrobromide.

Step 2: Preparation of 7-bromo-5-methoxy-1H-indazole

-

Suspend 2-bromo-4-methoxy-6-methylaniline hydrobromide (18.5 g, 62.3 mmol) in 8 M hydrochloric acid (56 mL, 448 mmol).[1]

-

At 0°C, add a solution of sodium nitrite (4.51 g, 65.4 mmol) in water (approximately 14 mL) dropwise.

-

After 10 minutes, neutralize the resulting solution by adding solid sodium acetate until the pH reaches 4-5.

-

In a separate flask at 0°C, prepare a solution of 2-methyl-2-propanethiol (7.02 mL, 62.3 mmol) in ethanol (140 mL).

-

Add the neutralized diazonium salt solution dropwise to the thiol solution.

-

Stir the resulting mixture for 30 minutes at 0°C.

-

Pour the mixture into ice and extract with diethyl ether (2x).

-

Wash the combined organic layers with water and then brine, dry with magnesium sulfate, and concentrate.

-

Dissolve the residue in dimethyl sulfoxide (35 mL) and transfer it via cannula to a solution of potassium tert-butoxide (55.9 g, 498 mmol) in dimethyl sulfoxide (350 mL) in a cold water bath (approximately 10°C).

-

Remove the bath and stir the mixture for another 30 minutes.

-

Pour the reaction mixture into an ice/concentrated hydrochloric acid mixture.

-

Extract the resulting mixture with dichloromethane (2x), wash with water (3x) and brine, dry with magnesium sulfate, and concentrate to yield the final product.

Biological Activity and Therapeutic Potential

Indazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. A significant area of research focuses on their role as kinase inhibitors in cancer therapy.

Kinase Inhibition

The indazole core is a well-established "hinge-binding" motif for many protein kinases. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region, a key determinant of binding affinity. The 5-bromo and 6-methoxy substituents of the core structure provide opportunities for further functionalization to enhance potency and selectivity.

Derivatives of bromo-indazoles have shown inhibitory activity against several key oncogenic kinases, including:

-

Aurora Kinases: Essential for mitotic progression, their overexpression is common in various cancers.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

-

Polo-Like Kinase 4 (PLK4): A vital regulator of centriole duplication, dysregulation of which can lead to genomic instability and tumorigenesis.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of various bromo-indazole derivatives against key protein kinases and cancer cell lines. It is important to note that these data are for a range of bromo-indazole analogs and not exclusively for derivatives of this compound, for which specific public data is limited.

Table 1: In Vitro Kinase Inhibitory Activity of Bromo-Indazole Analogs

| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| CFI-400945 | PLK4 | 2.8 | Centrinone | 2.7 |

| Axitinib | VEGFR-2 | 0.2 | - | - |

| Pazopanib | VEGFR-2 | 30 | - | - |

| Indazole-pyrimidine sulfonamide | VEGFR-2 | 34.5 | Pazopanib | 30 |

Table 2: In Vitro Antiproliferative Activity of Bromo-Indazole Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) |

| C05 (PLK4 Inhibitor) | IMR-32 (Neuroblastoma) | 0.948 |

| C05 (PLK4 Inhibitor) | MCF-7 (Breast Cancer) | 0.979 |

| C05 (PLK4 Inhibitor) | H460 (Lung Cancer) | 1.679 |

Key Signaling Pathways and Experimental Workflows

The development of this compound derivatives as therapeutic agents involves a systematic workflow from synthesis to biological evaluation. The primary mechanism of action for many of these compounds is the inhibition of protein kinase signaling pathways that are crucial for cancer cell proliferation and survival.

General Workflow for Kinase Inhibitor Discovery

Caption: General workflow for kinase inhibitor discovery.

Simplified Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis. Their inhibition by small molecules can lead to mitotic arrest and apoptosis in cancer cells.

Caption: Simplified Aurora Kinase signaling pathway and inhibition.

Detailed Experimental Protocols

The following are representative protocols for the in vitro evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase of interest (e.g., Aurora A, VEGFR-2, PLK4)

-

Substrate peptide/protein

-

Test compounds (indazole derivatives)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP solution

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.

-

Add 2.5 µL of a 2x kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values using suitable software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Cell culture medium and supplements

-

Test compounds (indazole derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthetic tractability allows for the creation of diverse chemical libraries for structure-activity relationship studies. The indazole core's inherent ability to interact with the ATP-binding site of protein kinases makes it an ideal starting point for the design of potent and selective inhibitors. Further research into the synthesis and biological evaluation of derivatives of this specific core structure is warranted to fully explore its therapeutic potential. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to advance the discovery of new medicines based on the this compound scaffold.

References

An In-Depth Technical Guide on the Therapeutic Potential of 5-Bromo-6-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its wide range of pharmacological activities. As a bioisostere of indole, indazole-containing compounds have been successfully developed as therapeutic agents in various disease areas, including oncology and neurodegenerative disorders.[1][2] 5-Bromo-6-methoxy-1H-indazole is a commercially available indazole derivative that holds potential as a valuable building block in drug discovery programs.[3][4][5] The presence of a bromine atom and a methoxy group on the indazole core provides synthetic handles for the creation of diverse chemical libraries for biological screening. This technical guide provides a comprehensive overview of the known properties, potential therapeutic applications, and relevant experimental methodologies associated with this compound and the broader class of indazole derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers.

| Property | Value | Reference(s) |

| CAS Number | 152626-78-3 | [3][4] |

| Molecular Formula | C₈H₇BrN₂O | [3][4] |

| Molecular Weight | 227.06 g/mol | [3][4] |

| Appearance | Solid/Powder | |

| Purity | ≥97% | [4] |

| InChI Key | WTPPKDNNECOBGC-UHFFFAOYSA-N | |

| SMILES | COc1cc2[nH]ncc2cc1Br | |

| Storage | Room temperature | [4] |

Table 1: Chemical and Physical Properties of this compound

Therapeutic Potential: Insights from Structurally Related Indazoles

| Compound Class/Example | Biological Target(s) | Therapeutic Area | Key Findings | Reference(s) |

| Axitinib | VEGFR, PDGFR, c-KIT | Oncology (Renal Cell Carcinoma) | Potent and selective kinase inhibitor. | |

| Pazopanib | VEGFR, PDGFR, FGFR, c-KIT | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) | Multi-targeted tyrosine kinase inhibitor. | |

| 6-bromo-1H-indazole derivatives | Various Cancer Cell Lines | Oncology | Showed potent anti-proliferative activity. | [6] |

| Indazole-based PLK4 inhibitors | Polo-like kinase 4 (PLK4) | Oncology | Demonstrated potent enzymatic and anti-proliferative activity. | [7] |

| Indazole analogs of 5-MeO-DMT | Serotonin Receptor 2 (5-HT₂) | Neuroscience | Act as potent 5-HT₂ agonists. | [1][8] |

| 1H-indazole-3-amine derivatives | Various Cancer Cell Lines (e.g., K562) | Oncology | Exhibited promising anti-proliferative effects and induced apoptosis. | [9] |

Table 2: Therapeutic Potential of Structurally Related Indazole Derivatives

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of indazole derivatives and for key biological assays relevant to the evaluation of their therapeutic potential. These protocols are based on established methods for similar compounds and can be adapted for this compound.

Synthesis of Indazole Derivatives

The synthesis of substituted indazoles often involves multi-step reaction sequences. A general and adaptable method for the functionalization of a bromo-indazole core is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Cross-Coupling of a Bromo-Indazole Derivative

-

Reaction Setup: In a reaction vessel, combine the bromo-indazole (1.0 equivalent), a suitable boronic acid or boronic ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-100 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biochemical Kinase Inhibition Assay

A common method to assess the inhibitory potential of a compound against a specific kinase is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Protocol: ADP-Glo™ Kinase Assay

-

Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

Kinase Reaction: In a 384-well plate, add the test compound, the target kinase enzyme, and the appropriate substrate in a kinase buffer.

-

Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP, which then generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the activity of the kinase.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential therapeutic agents.

Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a general experimental workflow for kinase inhibitor discovery and a representative signaling pathway that is often targeted by indazole-based compounds.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific compound is currently limited, the extensive research on the indazole scaffold highlights its potential to yield potent modulators of various biological targets, particularly protein kinases. The synthetic and biological protocols provided in this guide offer a framework for the investigation of this compound and its derivatives in drug discovery programs. Further research is warranted to fully elucidate the therapeutic potential of this and related compounds.

References

- 1. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-6-methoxy-1H-indazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methoxy-1H-indazole is a substituted indazole that serves as a crucial building block in the synthesis of various biologically active molecules.[1] The indazole scaffold itself is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The unique arrangement of a bromine atom at the 5-position and a methoxy group at the 6-position of the indazole core makes this compound a versatile intermediate for the development of novel therapeutic agents, particularly in the realm of oncology and neurological disorders.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its role in drug discovery and development.

Synthesis and Characterization

Experimental Protocols

Proposed Synthesis of this compound:

This proposed synthesis is adapted from established procedures for similar indazole derivatives.

Step 1: Bromination of 4-methoxy-2-methylaniline

-

To a solution of 4-methoxy-2-methylaniline in a suitable solvent such as chloroform, slowly add a solution of bromine at a controlled temperature (e.g., 0 °C).

-

The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).

-

The solvent is then removed under reduced pressure, and the resulting crude product, 2-bromo-4-methoxy-6-methylaniline, is purified, typically by recrystallization or column chromatography.

Step 2: Diazotization and Cyclization

-

The purified 2-bromo-4-methoxy-6-methylaniline is suspended in an acidic solution (e.g., hydrochloric acid).

-

A solution of sodium nitrite in water is added dropwise at a low temperature (0-5 °C) to form the diazonium salt.

-

The reaction mixture is then carefully neutralized.

-

The resulting intermediate is then induced to cyclize, which can often be achieved by heating the solution, to yield this compound.

-

The final product is then isolated and purified using standard techniques such as extraction, crystallization, and column chromatography.

Data Presentation

The following tables summarize the expected quantitative data for this compound based on the analysis of closely related substituted indazoles found in the literature.[5][6]

Table 1: Spectroscopic Data for a Representative Substituted Indazole (Methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate) [5]

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.17 (d, J = 8.7 Hz, 1H), 7.79 (s, 1H), 7.58 (d, J = 8.8 Hz, 2H), 7.47 (d, J = 8.7 Hz, 1H), 7.07 (d, J = 8.8 Hz, 2H), 4.06 (s, 3H), 3.90 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 162.7, 159.6, 141.2, 136.4, 131.7, 127.3, 125.6, 123.5, 123.0, 122.1, 114.8, 113.7, 55.7, 52.3 |

| IR (cm⁻¹) | 3077, 3015, 2953, 2835, 1735, 1708, 1607, 1517, 1481, 1392, 1306, 1257, 1194, 1177, 1126, 1048, 1021, 826, 808, 798, 785 |

| HRMS (EI) | calcd. for C₁₆H₁₃BrN₂O₃ [M]⁺ 360.0110, found 360.0104 |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to aromatic protons on the indazole core, a singlet for the methoxy group protons, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the carbon atoms of the bicyclic indazole system, including the carbon bearing the bromine and the carbon bearing the methoxy group. |

| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C-H aromatic stretching, C=C aromatic stretching, C-O stretching, and C-Br stretching. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of C₈H₇BrN₂O, exhibiting the characteristic isotopic pattern for a bromine-containing compound. |

Mandatory Visualization

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for this compound, based on common synthetic strategies for substituted indazoles.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indazole nucleus is a key pharmacophore in a number of approved drugs and clinical candidates, particularly in the field of oncology.[7] The bromine and methoxy substituents on this compound provide handles for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.

Kinase Inhibition

A significant area of application for indazole derivatives is in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole scaffold can mimic the purine ring of ATP, the natural substrate for kinases, thereby acting as a competitive inhibitor. The bromine atom at the 5-position can be utilized for cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce a variety of substituents that can interact with specific residues in the kinase active site, leading to enhanced potency and selectivity.

Table 3: Biological Activity of Representative Indazole-Based Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

| Entrectinib | ALK | 12 | - | [3] |

| Axitinib | VEGFR | - | - | [7] |

| Pazopanib | VEGFR | - | - | [7] |

| Niraparib | PARP | - | - | [3] |

While specific biological activity data for this compound is not extensively reported, its structural similarity to the core of these successful drugs suggests its potential as a starting point for the design of new kinase inhibitors.

Signaling Pathways

The development of kinase inhibitors from indazole scaffolds directly impacts key signaling pathways involved in cancer progression. For instance, inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) interfere with angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

Caption: Inhibition of VEGFR signaling by an indazole-based inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its utility as a scaffold for kinase inhibitors, among other biologically active molecules, makes it a compound of high interest for researchers in medicinal chemistry and drug development. The synthetic strategies and potential applications outlined in this guide provide a foundation for further exploration and exploitation of this promising heterocyclic compound in the quest for new and improved medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pnrjournal.com [pnrjournal.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-Bromo-6-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-methoxy-1H-indazole, a halogenated and methoxy-substituted indazole, has emerged as a pivotal building block in contemporary medicinal chemistry. Its strategic functionalization allows for versatile synthetic modifications, rendering it a valuable scaffold in the design of targeted therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound. It further delves into its significant applications in drug discovery, particularly in the development of kinase inhibitors for oncology and neurodegenerative disorders. Detailed experimental protocols, quantitative data summaries, and visual representations of synthetic and signaling pathways are presented to serve as a practical resource for researchers in the field.

Introduction: The Indazole Moiety in Medicinal Chemistry

The indazole core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery. Its structural resemblance to the purine bases of DNA and ATP allows indazole-containing molecules to effectively interact with a wide range of biological targets, particularly protein kinases.[1] The therapeutic potential of indazoles is underscored by the number of approved drugs and clinical candidates that feature this core structure.

This compound (CAS No. 152626-78-3) represents a key evolution of the indazole scaffold. The presence of a bromine atom at the 5-position provides a handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space. The methoxy group at the 6-position can influence the molecule's electronic properties and metabolic stability, often contributing to improved pharmacokinetic profiles. This unique combination of substituents has positioned this compound as a sought-after intermediate in the synthesis of potent and selective therapeutic agents.

Discovery and Historical Context

The importance of compounds like this compound is evident in the patent literature, where it appears as a key intermediate in the synthesis of various kinase inhibitors. For instance, a recent patent application from 2024 describes a synthetic route to this compound, highlighting its continued relevance in modern drug development programs.[3] The development of synthetic methodologies for related bromo- and methoxy-substituted indazoles in journals such as the Journal of Medicinal Chemistry, Organic Letters, and Tetrahedron Letters has paved the way for the accessibility and utilization of this specific isomer.

Synthesis and Characterization

The synthesis of this compound can be achieved through multi-step sequences, often starting from commercially available substituted anilines or benzaldehydes. A representative modern synthetic approach is detailed in the patent literature.[3]

General Synthetic Pathway

A common strategy for the synthesis of substituted indazoles involves the cyclization of an appropriately functionalized aniline derivative. The following diagram illustrates a plausible synthetic workflow for obtaining this compound.

Caption: A generalized synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is adapted from a recent patent describing the synthesis of 5-Bromo-6-methoxy-1-methylindazole, which involves the N-methylation of this compound.[3]

Step 1: N-Methylation of this compound

To a stirred solution of this compound (500 mg, 2.20 mmol) in dimethylformamide (DMF, 10 mL) is added sodium hydride (NaH, 60% w/w in mineral oil, 176 mg, 4.40 mmol) in portions at room temperature. The resulting mixture is then stirred for 30 minutes at room temperature. Methyl iodide (MeI, 469 mg, 3.30 mmol) is subsequently added, and the reaction is monitored for completion.

Characterization Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the expected and reported data for this compound and its close analogs.

| Technique | Parameter | Observed/Expected Value |

| Mass Spectrometry (MS) | Molecular Weight | 227.06 g/mol [4] |

| ESI-MS [M+H]⁺ | 227, 229 (characteristic bromine isotope pattern) | |

| ¹H NMR Spectroscopy | Chemical Shift (δ) | Expected signals for aromatic protons, a methoxy group, and an N-H proton. Specific shifts would be dependent on the solvent used. |

| ¹³C NMR Spectroscopy | Chemical Shift (δ) | Expected signals for aromatic carbons, a methoxy carbon, and carbons of the indazole core. |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Expected characteristic absorptions for N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-O stretching. |

Applications in Drug Discovery

This compound has proven to be a valuable scaffold for the development of potent and selective kinase inhibitors, which are crucial in the treatment of cancer and other diseases.

Polo-like Kinase 4 (PLK4) Inhibitors

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication. Overexpression of PLK4 is linked to aneuploidy and is observed in various cancers, making it an attractive therapeutic target.[5] Indazole-based compounds have been successfully developed as potent PLK4 inhibitors. The 6-bromo-indazole moiety can serve as a starting point for the synthesis of such inhibitors.[4]

The following diagram illustrates the role of PLK4 in centriole duplication and how its inhibition can lead to cell death in cancer cells.

Caption: Simplified signaling pathway of PLK4 and the therapeutic intervention with an indazole-based inhibitor.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease. The development of LRRK2 inhibitors is a promising therapeutic strategy for this neurodegenerative disorder.[6] Substituted indazoles have been explored as potent and selective LRRK2 inhibitors. The this compound scaffold can be utilized to synthesize compounds that target the LRRK2 kinase domain.

The following diagram depicts the general workflow for the discovery of kinase inhibitors starting from a core scaffold like this compound.

Caption: A typical workflow for the discovery and development of kinase inhibitors from a starting scaffold.

Conclusion

This compound stands as a testament to the enduring importance of the indazole scaffold in medicinal chemistry. Its strategic substitution pattern provides a versatile platform for the synthesis of a new generation of targeted therapeutics. The applications of this compound in the development of inhibitors for critical kinases such as PLK4 and LRRK2 highlight its significant potential in addressing unmet medical needs in oncology and neurodegenerative diseases. This technical guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their drug discovery endeavors. As synthetic methodologies continue to evolve and our understanding of disease biology deepens, the role of this and related indazole derivatives is poised to expand, paving the way for novel and effective therapies.

References

- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]